molecular formula C20H21N3O3S B2915441 N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide CAS No. 1799264-00-8

N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide

Cat. No.: B2915441
CAS No.: 1799264-00-8
M. Wt: 383.47
InChI Key: UAJTUNDIDFPFCP-UHFFFAOYSA-N
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Description

N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyanopyridine moiety, a cyclohexyl group, and a phenylethene sulfonamide group.

Preparation Methods

The synthesis of N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound may also involve the use of boronic esters and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c21-14-17-6-11-20(22-15-17)26-19-9-7-18(8-10-19)23-27(24,25)13-12-16-4-2-1-3-5-16/h1-6,11-13,15,18-19,23H,7-10H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJTUNDIDFPFCP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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